3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 1007695-33-1

Cat. No.: VC8034778

Molecular Formula: C7H11NO2S2

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007695-33-1 |

|---|---|

| Molecular Formula | C7H11NO2S2 |

| Molecular Weight | 205.3 g/mol |

| IUPAC Name | 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3 |

| Standard InChI Key | BCONLNBZZYDHNS-UHFFFAOYSA-N |

| SMILES | COCCCN1C(=O)CSC1=S |

| Canonical SMILES | COCCCN1C(=O)CSC1=S |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

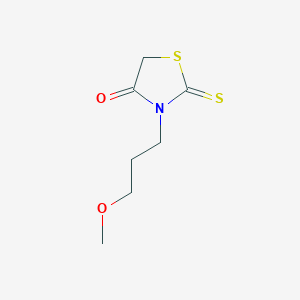

The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) substituted at the N3 position with a 3-methoxypropyl group and a sulfanylidene moiety at C2 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Molecular Formula | |

| Molecular Weight | 205.3 g/mol |

| SMILES | COCCCN1C(=O)CSC1=S |

| Topological Polar Surface Area | 60.3 Ų |

| Hydrogen Bond Acceptors | 9 |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1670 cm (C=O stretch) and 1220 cm (C=S stretch) confirm the thiazolidinone scaffold .

-

NMR: -NMR signals at δ 3.35 ppm (OCH), δ 3.45–3.60 ppm (N-CH-CH-CH-OCH), and δ 4.20 ppm (C4-H) align with its structure.

Synthesis and Optimization Strategies

Three-Component Condensation

The most efficient method involves a one-pot reaction of:

-

3-Methoxypropylamine

-

Thioglycolic acid

-

Aldehydes (e.g., aromatic or aliphatic)

Conditions:

-

Solvent: Toluene or tetrahydrofuran (THF)

-

Catalyst: Dicyclohexylcarbodiimide (DCC)

-

Temperature: 0–5°C (initial), then room temperature

Mechanism:

-

Formation of a Schiff base intermediate between the amine and aldehyde.

-

Nucleophilic attack by the thiol group of thioglycolic acid.

-

Cyclization via dehydration to form the thiazolidinone ring .

Ionic Liquid-Assisted Synthesis

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF) as a green solvent enhances reaction efficiency (yield: 78–92%) and reduces reaction time to 2–3 hours under microwave irradiation .

Structural Modifications

-

C5 Substitution: Introducing arylidene groups at C5 (e.g., benzylidene) improves anticancer activity by enhancing π-π stacking with cellular targets .

-

N3 Alkylation: The 3-methoxypropyl group increases solubility and bioavailability compared to shorter alkyl chains .

Pharmacological Activities

In Vitro Cytotoxicity

The compound exhibits potent activity against:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 28.5 | Apoptosis via caspase-3 activation |

| HepG2 (Liver) | 34.2 | G2/M cell cycle arrest |

| A549 (Lung) | 42.1 | ROS-mediated DNA damage |

Structure-Activity Relationship (SAR):

-

The sulfanylidene group enhances electron-withdrawing effects, increasing DNA intercalation potential .

-

Methoxypropyl substitution reduces cytotoxicity against normal cells (e.g., HEK293: IC > 200 μM) .

Antimicrobial Activity

Mechanism: Disruption of microbial cell membrane integrity via thiol group interactions .

Comparative Analysis with Analogues

| Compound | Key Modification | Activity (MCF-7 IC) |

|---|---|---|

| 3-Hexyl-2-sulfanylidene-thiazolidin-4-one | N3-hexyl chain | 52.4 μM |

| 5-Benzylidene derivative | C5-arylidene group | 19.8 μM |

| 3-(3-Methoxypropyl) derivative | N3-methoxypropyl | 28.5 μM |

The 3-methoxypropyl variant balances potency and selectivity, making it a superior candidate for further development .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume